molecular formula C4H7F3O B6327766 1,1,1-Trifluoro-3-methoxypropane, 95% CAS No. 461-22-3

1,1,1-Trifluoro-3-methoxypropane, 95%

Cat. No. B6327766
CAS RN: 461-22-3
M. Wt: 128.09 g/mol
InChI Key: YUOXYWMLEGWQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-methoxypropane, also known as TFMP or MTBE, is an organic compound used as a fuel additive and as a synthetic solvent in various industries. It is a clear, colorless liquid with a sweet odor and is miscible in water. TFMP is a highly flammable compound and can be explosive when exposed to heat, sparks, or flames. It has a wide range of applications in scientific research and industrial processes due to its unique properties.

Mechanism of Action

1,1,1-Trifluoro-3-methoxypropane, 95% is an organic compound that is highly reactive due to its trifluoromethyl group. This group is capable of forming strong bonds with other molecules, making it an ideal reagent for organic synthesis. It is also an excellent solvent, as it is miscible in both water and organic solvents.
Biochemical and Physiological Effects
1,1,1-Trifluoro-3-methoxypropane, 95% is an organic compound that is generally regarded as safe for human consumption. It has low toxicity and is not known to have any adverse effects on the human body. However, it is flammable and should be handled with care. In addition, it may cause skin, eye, and respiratory irritation if inhaled or exposed to the skin.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,1,1-Trifluoro-3-methoxypropane, 95% in laboratory experiments is its low toxicity and its ability to dissolve in both water and organic solvents. This makes it an ideal solvent for a wide range of reactions. However, it is highly flammable and should be handled with care. In addition, it is volatile and may evaporate quickly, making it difficult to use in certain reactions.

Future Directions

1,1,1-Trifluoro-3-methoxypropane, 95% has a wide range of applications in scientific research and industry. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used as a solvent for various reactions, such as the Wittig reaction and the Staudinger reaction. In the future, 1,1,1-Trifluoro-3-methoxypropane, 95% could be used in the synthesis of fluorinated compounds, such as fluorinated alcohols, fluorinated ethers, and fluorinated amines. It could also be used as a fuel additive or as a component in lubricants and other industrial products. Finally, it could be used in the synthesis of new materials for use in various applications.

Synthesis Methods

1,1,1-Trifluoro-3-methoxypropane, 95% is usually synthesized from propene, which is obtained from the cracking of petroleum. The reaction is catalyzed by a mixture of sulfuric acid and hydrofluoric acid. The reaction proceeds in two steps. In the first step, the propene reacts with the hydrofluoric acid to form 1,1-difluoro-3-methoxypropane. In the second step, the 1,1-difluoro-3-methoxypropane reacts with the sulfuric acid to form 1,1,1-trifluoro-3-methoxypropane.

Scientific Research Applications

1,1,1-Trifluoro-3-methoxypropane, 95% is widely used in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent for various reactions, such as the Wittig reaction and the Staudinger reaction. In addition, 1,1,1-Trifluoro-3-methoxypropane, 95% is used in the synthesis of fluorinated compounds, such as fluorinated alcohols, fluorinated ethers, and fluorinated amines.

properties

IUPAC Name

1,1,1-trifluoro-3-methoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O/c1-8-3-2-4(5,6)7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOXYWMLEGWQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-methoxypropane

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